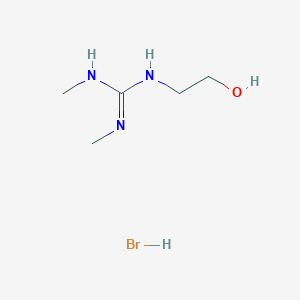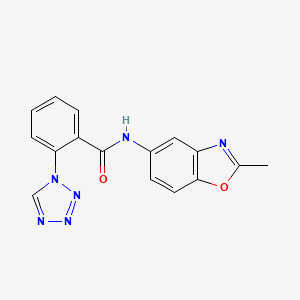
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide, commonly known as HEDG, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. HEDG is a guanidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of HEDG is not fully understood. However, it has been suggested that HEDG may act as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and ultimately results in its anticonvulsant and antinociceptive effects. HEDG has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
HEDG has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to its anticonvulsant and antinociceptive effects. HEDG has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HEDG in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the central nervous system. However, one limitation of using HEDG is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of HEDG. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to further elucidate its mechanism of action and explore its potential use as a GABA receptor agonist. Additionally, future studies could investigate the potential use of HEDG in combination with other drugs for enhanced therapeutic effects.
In conclusion, HEDG is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. Its anticonvulsant, antinociceptive, and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Métodos De Síntesis
HEDG can be synthesized using several methods, including the reaction of 2,3-dimethylguanidine with ethylene oxide in the presence of hydrobromic acid. Another method involves the reaction of 2,3-dimethylguanidine with epichlorohydrin in the presence of sodium hydroxide. Both methods result in the formation of HEDG hydrobromide.
Aplicaciones Científicas De Investigación
HEDG has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antinociceptive, and neuroprotective effects in animal models. HEDG has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-2,3-dimethylguanidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.BrH/c1-6-5(7-2)8-3-4-9;/h9H,3-4H2,1-2H3,(H2,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFVCPJRNYUTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCO.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)

![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)
![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)

